molecular formula C9H9BN2O2 B598970 (1-Phenyl-1H-pyrazol-4-yl)boronic acid CAS No. 1201643-70-0

(1-Phenyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B598970
CAS No.: 1201643-70-0
M. Wt: 187.993
InChI Key: YHFFOAKRWYIKBG-UHFFFAOYSA-N
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Description

(1-Phenyl-1H-pyrazol-4-yl)boronic acid is an organic compound with the molecular formula C9H9BN2O2. It is a solid substance that is typically stored under an inert atmosphere and in a freezer at temperatures below -20°C

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions . This suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

(1-Phenyl-1H-pyrazol-4-yl)boronic acid, like other boronic acids, is known to participate in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This forms a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .

Biochemical Pathways

It’s worth noting that boronic acids are commonly used in organic synthesis, particularly in the suzuki-miyaura coupling reaction . This reaction is a key step in many synthetic pathways, leading to the production of various organic compounds.

Result of Action

It’s known that pyrazole derivatives have shown potent antileishmanial and antimalarial activities

Action Environment

The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and at temperatures below -20°C . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as temperature and atmospheric conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-1H-pyrazole. This intermediate is then subjected to a borylation reaction using a boron-containing reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions . The reaction is usually carried out in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and storage to maintain the compound’s stability.

Chemical Reactions Analysis

Types of Reactions

(1-Phenyl-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

(1-Phenyl-1H-pyrazol-4-yl)boronic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecules.

    Biology: Investigated for its potential as a ligand in metal complexes, which can be used in catalytic processes.

    Medicine: Studied for its potential use in drug development, particularly in the synthesis of biologically active compounds.

    Industry: Explored for its applications in materials science, such as the development of new polymers and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Similar in structure but lacks the pyrazole ring.

    Pyrazole-4-boronic acid: Similar but without the phenyl group.

    (1-Methyl-1H-pyrazol-4-yl)boronic acid: Similar but with a methyl group instead of a phenyl group.

Uniqueness

(1-Phenyl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both a phenyl group and a pyrazole ring, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis, catalysis, and medicinal chemistry, making it a valuable compound in scientific research .

Properties

IUPAC Name

(1-phenylpyrazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BN2O2/c13-10(14)8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFFOAKRWYIKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655565
Record name (1-Phenyl-1H-pyrazol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201643-70-0
Record name B-(1-Phenyl-1H-pyrazol-4-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201643-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Phenyl-1H-pyrazol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-phenyl-1H-pyrazol-4-yl)boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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